1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene
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Overview
Description
1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene is an organic compound characterized by the presence of an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a propynyl group containing an aminooxy moiety. One common method involves the use of oxime ligation, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxime ligation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and tracking purposes.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, facilitating the modification of proteins and other biomolecules . This interaction can inhibit the activity of enzymes such as ornithine decarboxylase, leading to various biological effects .
Comparison with Similar Compounds
3-Aminooxy-1-propanamine: A potent inhibitor of ornithine decarboxylase.
1-Aminooxy-3-aminopropane: Used in the inhibition of pyridoxal phosphate-dependent enzymes.
3-(Aminooxy)-1-propanethiol: Known for its reactivity and use in bioconjugation.
Uniqueness: 1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene stands out due to its unique combination of an aminooxy group and a fluorobenzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and modifications.
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
O-[3-(4-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h3-6H,7,11H2 |
InChI Key |
IUISSBCOUSBNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCON)F |
Origin of Product |
United States |
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